Ipsenone

説明

Contextualizing Ipsenone within Natural Product Chemistry

Natural product chemistry involves the study of chemical compounds produced by living organisms. This compound is found in nature, contributing to the diverse array of natural products. It has been reported in species such as Ips cembrae. nih.gov Furthermore, this compound has been identified as a constituent in the essential oils of various plants, including Lippia multiflora and Lippia javanica. mdpi.comabs-biotrade.infopreprints.orgresearchgate.netjournalsarjnp.comals-journal.com The presence of this compound in these plant species contributes to their unique chemical profiles. Studies on Lippia triplinervis have also identified this compound as a major compound in its essential oil, with concentrations varying depending on factors such as harvest time. tandfonline.com

The chemical composition of essential oils containing this compound can exhibit intraspecific variation, influenced by factors like geographical location, harvest time, and plant growth stage. mdpi.comabs-biotrade.inforesearchgate.netals-journal.com For example, research on Lippia javanica has identified different chemotypes based on the dominant compounds present in the essential oil, including an this compound-rich type. researchgate.net

Significance of this compound in Biological Systems

This compound holds significance in biological systems, particularly in the context of insect chemical communication. It is related to aggregation pheromones found in bark beetles of the genus Ips. researchgate.netusda.govnih.gov Specifically, this compound is a metabolite that can be involved in the biosynthesis of key pheromone components like ipsenol (B191551) and ipsdienol (B1210497) in species such as Ips paraconfusus and Ips pini. researchgate.netusda.govnih.govresearchgate.net

Research has explored the biosynthetic pathways leading to ipsenol and ipsdienol, suggesting that while host tree monoterpenes like myrcene (B1677589) can serve as precursors, a de novo pathway from smaller molecules like acetate (B1210297) and mevalonate (B85504) is considered the major biosynthetic route in some Ips species. researchgate.netusda.gov this compound is presented as a possible intermediate in the conversion of myrcene to ipsenol and ipsdienol. researchgate.netusda.gov

Enzymatic studies have also shed light on the biological role of this compound. For instance, ipsdienol dehydrogenase (IDOLDH) from Ips pini bark beetles can convert racemic ipsenol to this compound and stereo-specifically reduce this compound to (-)-ipsenol. nih.gov This enzymatic activity highlights this compound's place within the metabolic processes of these beetles related to pheromone production. nih.gov The high substrate specificity of IDOLDH for compounds like this compound supports its role as a pheromone-biosynthetic enzyme. nih.gov

Beyond insect systems, essential oils containing this compound have been investigated for potential biological activities, such as antibacterial properties. mdpi.comresearchgate.nettandfonline.com Studies on Lippia multiflora essential oil, which contains this compound, have shown antibacterial activity against various microorganisms, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com The presence of compounds like this compound, Limonene, Piperitenone, and Trans-tagetone in these oils is suggested to contribute to their antibacterial effects. mdpi.com

Here is a data table summarizing some sources and reported occurrences of this compound:

| Source Species | Type of Extract/Sample | Reported Presence of this compound |

| Ips cembrae | Organism | Reported |

| Lippia multiflora | Essential Oil | Reported (e.g., 19.4% in one sample) mdpi.com |

| Lippia javanica | Essential Oil | Reported (present in volatile oil) preprints.orgresearchgate.netals-journal.com |

| Lippia triplinervis | Essential Oil | Reported (e.g., 11.4% in one sample) tandfonline.com |

| Ips paraconfusus | Bark Beetle Metabolite | Possible metabolite in pheromone biosynthesis researchgate.netusda.gov |

| Ips pini | Bark Beetle Metabolite | Involved in pheromone biosynthesis pathway nih.govresearchgate.net |

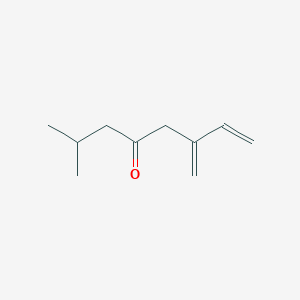

Structure

2D Structure

3D Structure

特性

CAS番号 |

19860-68-5 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

2-methyl-6-methylideneoct-7-en-4-one |

InChI |

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,8H,1,4,6-7H2,2-3H3 |

InChIキー |

IAUTWQNZPYUFQE-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(=O)CC(=C)C=C |

製品の起源 |

United States |

Biosynthesis of Ipsenone: Pathways and Enzymatic Mechanisms

Elucidation of Ipsenone Biosynthetic Routes

Two primary biosynthetic routes have been identified for the production of aggregation pheromone components like this compound, ipsenol (B191551), and ipsdienol (B1210497) in Ips species: de novo biosynthesis from primary metabolites and biotransformation from host-derived monoterpenes. researchgate.netresearchgate.netusda.gov While early paradigms focused heavily on the utilization of host-tree monoterpenes, later research provided direct evidence for the significance of the de novo pathway. researchgate.netresearchgate.netusda.gov

De Novo Biosynthesis from Primary Metabolites

The de novo biosynthetic pathway allows beetles to synthesize pheromone components internally from fundamental metabolic building blocks. This pathway is considered the major route for producing ipsenol and ipsdienol, and thus likely this compound, in Ips paraconfusus. researchgate.netusda.gov

The de novo biosynthesis of this compound and related monoterpene pheromones proceeds via the mevalonate (B85504) (MVA) pathway. researchgate.netresearchgate.netusda.govnih.govpurdue.edunih.govresearchgate.net This fundamental metabolic route, common in many organisms, begins with precursors such as acetate (B1210297). researchgate.netresearchgate.netusda.gov Studies using radiolabeled acetate, specifically [1-14C]acetate, have demonstrated its incorporation into ipsenol and ipsdienol by male Ips paraconfusus and into ipsdienol by male Ips pini, providing direct evidence for de novo synthesis from these basic units. researchgate.net Mevalonate is a key intermediate produced within the MVA pathway, eventually leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for isoprenoids like monoterpenes. researchgate.netwikipedia.orgwikipedia.org

Several key enzymes are involved in the de novo pathway leading to this compound precursors. A crucial enzyme is the bifunctional geranyl diphosphate (B83284) synthase/myrcene (B1677589) synthase (GPPS/MS). nih.govpurdue.eduzin.ruresearchgate.net This enzyme catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl diphosphate (GPP). wikipedia.orgtheses.cz Subsequently, GPPS/MS also functions as a myrcene synthase, converting geranyl diphosphate into the acyclic monoterpene myrcene. nih.govpurdue.eduzin.ruresearchgate.nettheses.czwikipedia.org Myrcene then serves as a direct precursor for ipsenol and ipsdienol, which can be further metabolized to this compound. researchgate.netnih.govpurdue.edunih.gov Another enzyme implicated in the later steps of this pathway is ipsdienol dehydrogenase (IDOLDH), a short-chain dehydrogenase that oxidizes ipsdienol to ipsdienone (B1237271) and can also convert ipsenol to this compound. nih.govnih.gov IDOLDH also catalyzes the reverse reaction, reducing these ketones back to their corresponding alcohols. nih.govnih.gov Ipsdienone reductase (IDONER), a novel monoterpene carbon-carbon double bond reductase, has been identified as irreversibly converting ipsdienone to this compound, highlighting its central role in the final steps of this compound production in Ips confusus. nih.gov This enzymatic activity is dependent on NADPH. nih.gov

Biotransformation from Host-Derived Monoterpenes

In addition to de novo synthesis, Ips beetles can also obtain precursors for their pheromones from the host trees they infest. Host-derived monoterpenes, present in the tree's resin, can be taken up and biotransformed by the beetles into pheromone components. researchgate.netusda.gov

Myrcene, a common monoterpene found in the pines colonized by Ips beetles, has been shown to be a direct precursor to ipsenol and ipsdienol through hydroxylation by the beetles. researchgate.netnih.govpurdue.eduwikipedia.orgwikipedia.orgnih.gov Early research established a paradigm where Ips beetles were thought to primarily utilize host myrcene as a precursor for their aggregation pheromones. researchgate.netusda.gov Studies using deuterium-labeled myrcene confirmed its conversion to ipsenol and ipsdienol in males exposed to myrcene vapors. researchgate.net Enzymes such as myrcene hydroxylases, specifically CYP9T1 in Ips confusus and CYP9T2 in Ips pini, are involved in converting achiral myrcene to ipsdienol. nih.govpurdue.edu

While the biotransformation of host-derived myrcene was initially considered the primary source of ipsenol and ipsdienol, subsequent research has revised this understanding. researchgate.netusda.gov Evidence from studies, including those measuring pheromone production in beetles feeding on host trees with varying myrcene levels and radiolabeling experiments, indicates that the de novo pathway from smaller precursors like acetate and mevalonate is the major route for the biosynthesis of ipsenol and ipsdienol in Ips paraconfusus. researchgate.netusda.govchemical-ecology.netglobalauthorid.com The conversion of host-tree myrcene is now considered a minor pathway in nature. researchgate.netusda.gov This suggests that Ips beetles are not solely reliant on their host for these pheromone precursors and possess the metabolic machinery for significant endogenous production. scispace.com

Interactive Table: Biosynthetic Pathways of this compound Precursors in Ips Beetles

| Pathway | Precursors Involved | Key Intermediates (Examples) | Key Enzymes (Examples) | Relative Contribution (in I. paraconfusus) |

| De Novo | Acetate, Mevalonate | Mevalonate, GPP, Myrcene | GPPS/MS, IDOLDH, IDONER | Major |

| Host-Derived | Myrcene (from host trees) | Myrcene | Myrcene hydroxylases (e.g., CYP9T1, CYP9T2) | Minor |

Data Table: Incorporation of [1-14C]Acetate into Pheromone Components

| Beetle Species | Radiolabeled Compound Incorporated | Pheromone Components Labeled |

| Ips paraconfusus | [1-14C]Acetate | Ipsenol, Ipsdienol, Amitinol |

| Ips pini | [1-14C]Acetate | Ipsdienol, Amitinol |

Note: Data derived from research indicating incorporation of radiolabeled acetate into pheromone components, providing evidence for de novo biosynthesis. researchgate.net

Enzymatic Transformations of this compound and Related Compounds

Ipsdienone Reductase (IDONER) in this compound Formation

Ipsdienone Reductase (IDONER) is a crucial enzyme in the biosynthesis of ipsenol, catalyzing the reduction of a carbon-carbon double bond in ipsdienone to form this compound. researchgate.nettheses.cznih.gov This step is considered central to the pheromone production in Ips confusus and likely other Ips species. nih.govresearchgate.netnih.gov

Biochemical Characterization and Reaction Kinetics of IDONER

IDONER has been identified and functionally characterized in the gut of Ips confusus. theses.cz Recombinant IDONER catalyzes the reduction of ipsdienone to this compound. nih.govresearchgate.netnih.govresearchgate.net The enzyme shows a preference for NADPH as a coenzyme, producing significantly more this compound in the presence of NADPH compared to NADH. nih.gov Enzyme assays have demonstrated that the amount of this compound produced increases linearly with incubation time, confirming that this compound is an enzymatic product of IDONER activity. nih.gov Heat denaturation of the recombinant enzyme abolishes its carbon double bond reductase activity. nih.gov IDONER is classified as a monoterpene double bond reductase. nih.govnih.gov

Genetic and Molecular Basis of IDONER

The genetic basis of IDONER has been investigated through techniques like RNA-Seq. nih.govresearchgate.netresearchgate.net A full-length IDONER cDNA from Ips confusus has been cloned and functionally expressed. nih.govresearchgate.net The coding DNA sequence contains an open reading frame (ORF) of 1101 nucleotides, which translates into a predicted protein product of 336 amino acids. nih.govresearchgate.net The enzyme has a predicted molecular weight of 36.7 kDa. nih.govresearchgate.net IDONER contains conserved motifs characteristic of the medium chain dehydrogenases/reductase (MDR) superfamily, specifically within the leukotriene B4 dehydrogenases/reductases (LTB4R) family. nih.govresearchgate.net Predicted substrate binding sites for IDONER include residues such as Y49, A52, C246, Y252, and T280. nih.gov Transcript levels of IDONER are induced in the anterior midgut of pheromone-producing male beetles, correlating with pheromone biosynthesis. nih.govresearchgate.netresearchgate.net

Data Table: Biochemical and Genetic Features of IDONER

| Feature | Description | Source(s) |

| Predicted Molecular Weight | 36.7 kDa | nih.govresearchgate.net |

| Amino Acid Length | 336 amino acids | nih.govresearchgate.net |

| ORF Length | 1101 nucleotides | nih.govresearchgate.net |

| Superfamily | Medium Chain Dehydrogenases/Reductase (MDR) | nih.govresearchgate.net |

| Family | Leukotriene B4 Dehydrogenases/Reductases (LTB4R) | nih.govresearchgate.net |

| Preferred Coenzyme | NADPH | nih.gov |

| Catalyzed Reaction | Reduction of ipsdienone to this compound | nih.govresearchgate.netnih.govresearchgate.net |

| Gene Expression | Induced in anterior midgut of pheromone-producing males | nih.govresearchgate.netresearchgate.net |

Ipsdienol Dehydrogenase (IDOLDH) in this compound Metabolism

Ipsdienol Dehydrogenase (IDOLDH) is another key enzyme involved in the metabolism of this compound and related compounds. It is classified as a short-chain oxidoreductase and plays a role in the interconversion of ipsenol and ipsdienol with their corresponding ketones, this compound and ipsdienone. nih.govnih.govunlv.edufrontiersin.org

Role in Interconversion of Ipsenol and Ipsdienol with this compound

IDOLDH catalyzes the oxidation of ipsdienol to ipsdienone and ipsenol to this compound. nih.govnih.govnih.govfrontiersin.org Importantly, IDOLDH also catalyzes the reverse reactions, reducing ipsdienone to ipsdienol and this compound to ipsenol. nih.govnih.govnih.govunlv.edu This reversible activity highlights its central role in the metabolic balancing of these pheromone components. nih.govnih.govnih.gov IDOLDH exhibits high substrate specificity for (-)-ipsdienol, ipsenol, this compound, and ipsdienone, supporting its function as a pheromone-biosynthetic enzyme. nih.govnih.govunlv.edu

Stereochemistry and Enantiomeric Specificity in this compound Biosynthesis

Stereochemistry and enantiomeric specificity are critical aspects of bark beetle pheromone biosynthesis, as specific enantiomers often elicit different behavioral responses. nih.govnih.govnih.gov this compound itself does not possess a chiral center at the carbon involved in the keto group, but it is an intermediate in the formation of chiral ipsenol and ipsdienol. theses.cz IDOLDH demonstrates stereospecificity in its reactions. It oxidizes (-)-ipsdienol to ipsdienone and readily converts racemic ipsenol to this compound. nih.govnih.govfrontiersin.org In the reverse reaction, IDOLDH stereo-specifically reduces both ipsdienone and this compound to their corresponding (-)-alcohols, (-)-ipsdienol and (-)-ipsenol, respectively. nih.govnih.govfrontiersin.org The (+)-enantiomers were not observed as products of these reduction reactions catalyzed by IDOLDH. nih.govnih.gov This enantiomeric specificity of IDOLDH likely contributes to the varying ratios of ipsdienol and ipsenol enantiomers observed in different Ips species and populations. theses.cz While IDOLDH is involved in the enantioselective conversion of this compound to (-)-ipsenol, other enzymes, such as IDONER, catalyze the conversion of ipsdienone to this compound, and their combined activities and specificities influence the final enantiomeric blend of ipsenol and ipsdienol. theses.cz The precise mechanisms regulating the functions and enantioselectivity of enzymes like IDOLDH and IDONER are still areas of ongoing research. theses.cz

Transcriptional and Hormonal Regulation of this compound Biosynthesis

The production of this compound and other pheromone components in bark beetles is tightly regulated at both the transcriptional and hormonal levels, ensuring that pheromone release is coordinated with critical life cycle events such as host colonization.

Gene Expression Profiling in Pheromone-Producing Tissues

Studies employing gene expression profiling techniques, such as RNA-Seq, have been instrumental in identifying genes involved in pheromone biosynthesis and understanding their regulation in pheromone-producing tissues, primarily the midgut of male beetles. Comparative RNA-Seq analysis between fed and unfed male Ips confusus midgut tissue has successfully identified candidate genes associated with pheromone biosynthesis wikipedia.org. This differential expression analysis revealed interconnected gene groups, including those already known to be involved in the pathway wikipedia.org.

A significant finding from these studies is the identification of ipsdienone reductase (IDONER) as a novel enzyme with gene expression patterns consistent with a role in pheromone biosynthesis wikipedia.org. Feeding behavior in male Ips beetles is a key trigger for the upregulation of pheromone-biosynthetic genes in their midgut tissue, a response not observed in females wikipedia.org. For instance, mRNA levels of IcCYP9T1 and IcIDOLDH in Ips confusus show at least a fivefold increase in males compared to females wikipedia.org.

Gene expression patterns of central mevalonate pathway enzymes like HMGR and HMGS are consistent with their involvement in the de novo synthesis of isoprenoid pheromones guidetopharmacology.org. Sex-specific differences in the basal expression levels of mevalonate pathway genes further support their role in the male-biased production of pheromones guidetopharmacology.org. Microarray-based studies have also contributed to understanding the developmental and hormonal regulation of insect pheromone biosynthesis, such as in Ips pini guidetopharmacology.org. Transcriptional regulation, controlled by transcription factors binding to specific DNA sequences, is a primary point of control for many genes in eukaryotes, including those involved in metabolic pathways wikidata.orgnih.govthegoodscentscompany.com.

Table 1: Differential Gene Expression in Ips confusus Pheromone-Producing Tissue

| Gene Name | Comparison (Male vs. Female) | Fold Change (at least) | Reference |

| IcCYP9T1 | Male vs. Female | 5x increase | wikipedia.org |

| IcIDOLDH | Male vs. Female | 5x increase | wikipedia.org |

Endocrine Regulation of Biosynthetic Pathways

The endocrine system plays a crucial role in modulating pheromone production in bark beetles, although the exact mechanisms can vary between species wikipedia.org. Juvenile Hormone III (JH III), synthesized and released by the corpora allata (CA), has been identified as a key hormonal regulator in some Ips species. In male Ips pini, feeding on host phloem stimulates the synthesis and release of JH III, which subsequently induces the production of ipsdienol wikipedia.org. Application of exogenous JH III has been shown to increase pheromone production in male Ips duplicatus and Ips pini wikipedia.org. However, this inductive effect of JH III is not universal across the genus, as it does not appear to stimulate pheromone production in Ips paraconfusus and Ips confusus wikipedia.org.

In species where JH III is active, such as Ips pini, the hormone influences the mevalonate pathway by increasing the expression level and enzymatic activity of HMGR in the midgut, leading to elevated pheromone synthesis guidetopharmacology.org. Furthermore, JH III has been shown to upregulate the transcription of other genes in the mevalonate pathway, including HMGS and geranyl diphosphate synthase (GPPS), in male Ips pini guidetopharmacology.org. Hormonal regulation in insects, as in other organisms, often involves complex feedback loops where hormone release is triggered by specific stimuli and regulated to maintain homeostasis wikipedia.orgsigmaaldrich.comfishersci.se. Endocrine glands can be influenced by signals from other parts of the endocrine system, such as the control exerted by the hypothalamus over the pituitary gland in vertebrates wikipedia.orgsigmaaldrich.comfishersci.sefishersci.no.

Table 2: Impact of Juvenile Hormone III on Pheromone Biosynthesis in Ips Species

| Species | JH III Effect on Pheromone Production | Affected Enzymes/Pathways (where known) | Reference |

| Ips pini | Induces production | Upregulates HMGR, HMGS, GPPS expression and HMGR activity | wikipedia.org, guidetopharmacology.org |

| Ips duplicatus | Increases production | Not specified in source | wikipedia.org |

| Ips paraconfusus | No induction | Not applicable | wikipedia.org |

| Ips confusus | No induction | Not applicable | wikipedia.org |

This compound is a chemical compound that plays a significant role in the ecological interactions of bark beetles, particularly within the genus Ips. Its importance is primarily linked to its involvement in the production and modulation of aggregation pheromones, which are crucial for bark beetle communication and host colonization.

Ecological Role of Ipsenone in Chemical Communication

Ipsenone as an Intermediate in Bark Beetle Aggregation Pheromone Production

This compound serves as an intermediate in the biosynthetic pathways leading to the production of key aggregation pheromones in several Ips species. While early paradigms suggested that bark beetles primarily converted host tree monoterpenes into pheromones through simple hydroxylation, later research revealed that de novo biosynthesis from smaller precursors like acetate (B1210297) and mevalonate (B85504) is the major pathway for many monoterpenoid aggregation pheromones, including ipsdienol (B1210497) and ipsenol (B191551). slu.seresearchgate.netnih.govusda.govdntb.gov.ua this compound is positioned within this biosynthetic network, often appearing as an oxidized form of ipsdienol or a precursor to ipsenol. nih.govkb.seepa.govbiologists.com

Coevolutionary Interactions between Bark Beetles and Host Trees Mediated by this compound Precursors

The relationship between bark beetles and their host trees is a classic example of coevolution, mediated in part by chemical signals. Host tree monoterpenes play a significant role in these interactions, influencing beetle behavior and pheromone production pathways. researchgate.netusda.govkb.setheses.cz

Analytical and Omics Methodologies for Ipsenone Research

Chromatographic and Spectroscopic Methods for Ipsenone Detection and Quantification

Chromatographic and spectroscopic methods are fundamental for isolating, identifying, and quantifying this compound in complex biological or environmental samples. These techniques leverage the unique physical and chemical properties of this compound to achieve separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds like this compound libretexts.orgshimadzu.eunih.govresearchgate.net. In the context of this compound research, GC-MS has been employed to analyze pheromone components in bark beetles and other biological samples nih.govresearchgate.netresearchgate.netnih.govacademicjournals.orgnih.govnih.gov.

Qualitative analysis using GC-MS involves separating compounds based on their volatility and interaction with a stationary phase in the GC column, followed by detection and identification using a mass spectrometer libretexts.orgshimadzu.eunih.gov. The mass spectrometer generates a mass spectrum for each separated compound, which serves as a unique fingerprint based on its molecular weight and fragmentation pattern libretexts.orgshimadzu.eu. By comparing the retention time and mass spectrum of an unknown peak to those of a known this compound standard, researchers can confirm the presence of this compound in a sample libretexts.orgshimadzu.eu. This method is particularly useful for analyzing complex mixtures where this compound is present alongside other volatile compounds nih.gov.

Quantitative analysis with GC-MS involves measuring the abundance of this compound. This is typically achieved by integrating the area under the this compound peak in the chromatogram, which is proportional to the amount of the compound injected onto the column libretexts.org. Calibration curves are generated using known concentrations of this compound standards to relate peak area to concentration, allowing for the accurate quantification of this compound in experimental samples libretexts.org. GC-MS analysis has been used in studies characterizing enzyme activity by measuring the production of this compound from its precursors nih.govresearchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) in Isotope Tracer Studies

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be used in the analysis of this compound, particularly in conjunction with isotope tracer studies. While GC-MS is prevalent for volatile compounds, HPLC is suitable for a wider range of molecules, including those that are less volatile or more polar. In one study, reversed-phase HPLC was utilized to demonstrate the association of a radiolabel with this compound, indicating its formation during a biosynthetic process involving labeled precursors researchgate.net. This application highlights the utility of HPLC in tracing the metabolic fate of labeled atoms during this compound biosynthesis.

Molecular and Functional Genomics Approaches to this compound Biosynthesis

Understanding how this compound is produced in organisms, particularly in Ips beetles, involves delving into the molecular and genetic mechanisms that govern its biosynthesis. Omics approaches, such as transcriptomics and functional genomics, are crucial for identifying the genes and enzymes involved in this pathway.

RNA-Seq and Differential Gene Expression Analysis

RNA sequencing (RNA-Seq) is a powerful transcriptomic technique used to analyze the entire set of RNA molecules (the transcriptome) in a sample at a given time genviz.orgnih.gov. By comparing RNA-Seq data from organisms or tissues under different conditions, researchers can identify genes that are differentially expressed, meaning their activity levels change significantly between conditions genviz.orgnih.gov.

In the context of this compound biosynthesis, RNA-Seq and differential gene expression analysis have been instrumental in identifying candidate genes involved in the pathway in Ips beetles, such as Ips confusus nih.govresearchgate.netnih.govunlv.edubiologists.comresearchgate.net. Studies have compared gene expression in tissues involved in pheromone production (e.g., midgut tissue) between fed and unfed male beetles, as feeding is known to stimulate pheromone production nih.govresearchgate.netresearchgate.net. This comparative analysis helps pinpoint genes whose increased expression correlates with this compound production, suggesting their involvement in its biosynthesis nih.govresearchgate.net. For example, RNA-Seq analysis in Ips confusus identified a novel enzyme, ipsdienone (B1237271) reductase (IDONER), showing expression patterns consistent with a role in pheromone biosynthesis nih.govresearchgate.netnih.govunlv.edu. Differential expression analysis can reveal gene groups that are tightly connected and potentially co-regulated in the biosynthesis pathway nih.govresearchgate.net.

An example of differential gene expression analysis results could be visualized as follows, showing hypothetical fold changes of genes potentially involved in this compound biosynthesis between fed and unfed beetles:

| Gene ID | Description | Log2 Fold Change (Fed vs Unfed) | p-value | Adjusted p-value |

| Gene_A | Ipsdienone Reductase (IDONER) | 5.2 | 1e-08 | 1e-06 |

| Gene_B | Ipsdienol (B1210497) Dehydrogenase | 4.8 | 5e-07 | 5e-05 |

| Gene_C | Putative Synthase | 3.1 | 1e-05 | 0.001 |

| Gene_D | Housekeeping Gene | 0.1 | 0.8 | 0.9 |

This table illustrates how differential expression analysis can highlight genes (like Gene_A and Gene_B) that are significantly upregulated in fed beetles, suggesting their involvement in the induced production of pheromones like this compound.

cDNA Cloning, Heterologous Expression, and Enzyme Assays

Once candidate genes involved in this compound biosynthesis are identified through transcriptomics, further functional characterization is required. This often involves cDNA cloning, heterologous expression, and in vitro enzyme assays rsc.orgmdpi.comnih.gov.

cDNA cloning involves creating a DNA copy (cDNA) of the messenger RNA (mRNA) transcripts of the candidate genes genomics-online.comthermofisher.com. This is important because cDNA lacks introns and can be easily expressed in heterologous host systems genomics-online.com. The cloned cDNA sequences provide the coding information for the enzymes putatively involved in this compound biosynthesis nih.govresearchgate.netnih.govunlv.edu.

Heterologous expression involves introducing the cloned cDNA into a suitable host organism (such as bacteria, yeast, or insect cells) to produce the corresponding protein (the enzyme) in a controlled environment rsc.orgmdpi.comnih.gov. This allows for the production of sufficient quantities of the enzyme for functional studies rsc.orgnih.gov. Recombinant proteins of enzymes like IDONER and ipsdienol dehydrogenase (IDOLDH) have been produced using heterologous expression systems nih.govresearchgate.netnih.govunlv.edunih.gov.

Data from enzyme assays might be presented as follows, showing the conversion of a substrate to a product by a specific enzyme:

| Enzyme | Substrate | Product | Conversion Rate (µmol/min/mg protein) |

| IDONER | Ipsdienone | This compound | 15.5 |

| IDOLDH | (-)-Ipsenol | This compound | 12.1 |

| IDOLDH | (-)-Ipsdienol | Ipsdienone | 18.3 |

This table illustrates the catalytic activity of IDONER and IDOLDH in converting specific substrates into products within the this compound biosynthesis pathway.

Isotopic Labeling and Metabolic Tracing

Isotopic labeling and metabolic tracing are techniques used to follow the movement of specific atoms through metabolic pathways, providing direct evidence for biosynthetic routes bitesizebio.comcreative-proteomics.comtechnologynetworks.comkuleuven.be. In this approach, molecules that are hypothesized to be precursors to this compound are synthesized with stable isotopes (e.g., 13C, 2H) or radioactive isotopes (e.g., 14C) bitesizebio.comtechnologynetworks.comkuleuven.be. These labeled precursors are then introduced into the biological system (e.g., Ips beetles or cell cultures) nih.govnih.govnih.gov.

After allowing time for metabolic processes to occur, this compound is isolated from the system, and its isotopic composition is analyzed using techniques like GC-MS or HPLC coupled with detection methods sensitive to isotopes (e.g., mass spectrometry for stable isotopes, scintillation counting for radioactive isotopes) researchgate.netbitesizebio.comkuleuven.be. The presence of the isotopic label in the isolated this compound confirms that the administered labeled molecule served as a precursor bitesizebio.comkuleuven.be.

Metabolic tracing studies have contributed to understanding the this compound biosynthesis pathway by demonstrating the conversion of labeled precursors into this compound nih.govnih.govnih.gov. For instance, studies suggest that ipsenol (B191551), a related pheromone, can be derived from ipsdienol via oxidation to ipsdienone and subsequent reduction to this compound before finally forming ipsenol researchgate.netresearchgate.net. The use of radiolabeling has specifically demonstrated the association of label with this compound, supporting its formation from labeled precursors researchgate.net. This technique provides dynamic insights into the metabolic flow and confirms the enzymatic steps identified through genomics and enzyme assays bitesizebio.comcreative-proteomics.com.

In Vitro and In Vivo Biosynthetic System Reconstitution

The biosynthesis of this compound in Ips beetles is understood to proceed through a series of enzymatic steps, often starting from precursors derived from the mevalonate (B85504) pathway. theses.czresearchgate.netfrontiersin.org One key enzyme implicated in the formation of this compound is ipsdienol dehydrogenase (IDOLDH). nih.govnih.govresearchgate.netuniprot.orgunlv.edu This enzyme, a short-chain oxidoreductase, has been shown to catalyze the conversion of ipsenol to this compound. nih.govnih.gov IDOLDH also plays a role in the interconversion of ipsdienol and ipsdienone. nih.govnih.govresearchgate.netunlv.edu

Studies involving recombinant IDOLDH from Ips pini have demonstrated its activity in oxidizing racemic ipsenol to this compound. nih.govnih.gov Furthermore, IDOLDH can stereospecifically reduce this compound back to (-)-ipsenol, but the (+)-enantiomer of ipsenol is not observed as a product. nih.govnih.gov This stereospecificity highlights the enzyme's precise role in shaping the enantiomeric composition of the pheromone blend. nih.govnih.govunlv.edu

Another enzyme identified in the biosynthetic pathway leading to this compound is ipsdienone reductase (IDONER). researchgate.net This enzyme, characterized in Ips confusus, is a monoterpene double bond reductase belonging to the medium chain dehydrogenases/reductase (MDR) superfamily. researchgate.net In vitro enzyme assays coupled with GC/MS analysis have shown that IDONER catalyzes the reduction of ipsdienone to form this compound. researchgate.net This suggests a pathway where ipsdienol is oxidized to ipsdienone by IDOLDH, and then ipsdienone is reduced to this compound by IDONER, before a final reduction to ipsenol. researchgate.net

In vivo studies, often employing techniques like differential gene expression analysis and enzyme activity assays in beetle tissues (such as the midgut where isoprenoid pheromones are produced), have supported the roles of these enzymes in the biosynthetic pathway. theses.czresearchgate.netfrontiersin.orgtheses.cz For instance, studies in Ips typographus have shown upregulation of mevalonate pathway genes in feeding males, providing evidence for de novo synthesis of pheromone components like ipsdienol. theses.czfrontiersin.org While direct in vivo reconstitution of the entire this compound pathway in a heterologous host is not explicitly detailed in the search results, the characterization of individual enzymes like IDOLDH and IDONER through recombinant expression and in vitro assays represents a form of reconstituting specific steps of the pathway outside their native biological context. nih.govnih.govresearchgate.netunlv.edu These in vitro experiments allow for detailed analysis of enzyme kinetics, substrate specificity, and cofactor requirements. nih.govunlv.edu

The active form of Ips pini IDOLDH has been shown to be a tetramer. nih.govnih.govunlv.edu Substrate specificity assays indicate that IDOLDH has high specificity for (-)-ipsdienol, ipsenol, this compound, and ipsdienone, reinforcing its function as a pheromone-biosynthetic enzyme. nih.govnih.govunlv.edu

The data below summarize some key enzymatic conversions related to this compound biosynthesis:

| Enzyme | Substrate(s) | Product(s) | Reaction Type | Organism | Reference |

| Ipsdienol Dehydrogenase (IDOLDH) | (-)-Ipsdienol | Ipsdienone | Oxidation | Ips pini | nih.govnih.govunlv.edu |

| Ipsdienol Dehydrogenase (IDOLDH) | Racemic Ipsenol | This compound | Oxidation | Ips pini | nih.govnih.gov |

| Ipsdienol Dehydrogenase (IDOLDH) | This compound | (-)-Ipsenol | Reduction | Ips pini | nih.govnih.gov |

| Ipsdienone Reductase (IDONER) | Ipsdienone | This compound | Reduction | Ips confusus | researchgate.net |

Detailed specific activities for IDOLDH have been reported from in vitro assays. nih.gov

| Enzyme | Substrate | Product | Specific Activity (nmol·min⁻¹·mg⁻¹) | Cofactor | Reference |

| IDOLDH | Racemic Ipsenol | This compound | 196 ± 8 | NAD(P)⁺ | nih.gov |

| IDOLDH | This compound | (-)-Ipsenol | 92 ± 7 | NADPH | nih.gov |

| IDOLDH | Ipsdienone | (-)-Ipsdienol | 50 ± 4 | NADPH | nih.gov |

These in vitro and in vivo studies, focusing on the identification and characterization of enzymes like IDOLDH and IDONER, are crucial steps in reconstituting and understanding the complex biosynthetic pathway that leads to this compound and other related pheromones in Ips beetles. nih.govnih.govresearchgate.netunlv.edu

Chemical Synthesis Strategies for Ipsenone and Analogs Academic Context

Chemoenzymatic and Stereoselective Synthetic Routes for Ipsenone and Analogs

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly for biologically active molecules such as insect pheromones. This compound, a key component of the aggregation pheromone of several Ips species, presents a chiral center that dictates its biological activity. Consequently, the development of synthetic strategies that afford high stereoselectivity is of paramount importance. Chemoenzymatic and stereoselective methods have emerged as powerful tools to achieve this goal, often providing access to specific enantiomers with high purity. These approaches combine the versatility of chemical reactions with the exquisite selectivity of biological catalysts or employ chiral catalysts and auxiliaries to control the stereochemical outcome of a reaction.

A prevalent strategy in the synthesis of chiral alcohols, which are common precursors to ketones like this compound, is the enzymatic kinetic resolution of a racemic mixture. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of an acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers. For instance, lipases such as those from Pseudomonas species (e.g., Lipase PS) or Candida antarctica (e.g., Novozym 435) are frequently employed for the kinetic resolution of secondary alcohols. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee).

While direct chemoenzymatic synthesis of this compound is not extensively detailed in readily available literature, the synthesis of its precursor, ipsenol (B191551), via these methods is well-documented. The stereoselective oxidation of enantiomerically pure ipsenol would then yield the desired enantiomer of this compound.

Stereoselective synthesis, on the other hand, aims to create the desired stereoisomer from the outset, avoiding the need for resolution of a racemic mixture. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries that influence the stereochemical course of a reaction. A notable example in the broader context of pheromone synthesis is the work of Mori, who has extensively explored the synthesis of various insect pheromones, often employing chiral pool synthesis or asymmetric reactions.

For the synthesis of this compound and its analogs, a key chemical transformation is the creation of the chiral center. This can be accomplished through various asymmetric reactions, such as asymmetric aldol (B89426) additions, asymmetric reductions of a prochiral ketone, or asymmetric alkylations. The choice of catalyst is critical in these reactions to achieve high enantioselectivity.

The following table summarizes representative data from chemoenzymatic resolutions and stereoselective syntheses of chiral alcohols, which are analogous to the precursors of this compound, to illustrate the effectiveness of these methods.

| Catalyst/Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Lipase PS (Amano) | Racemic secondary alcohol | (S)-Acetate and (R)-Alcohol | >99% for both | ~45% for each | Generic Data |

| Novozym 435 | Racemic secondary alcohol | (R)-Acetate and (S)-Alcohol | >99% for both | ~48% for each | Generic Data |

| Chiral Ruthenium Complex | Prochiral ketone | Chiral secondary alcohol | up to 98% | up to 95% | Generic Data |

| Proline-derived organocatalyst | Aldehyde and Ketone | Chiral aldol product | up to 99% | up to 90% | Generic Data |

Table 1: Representative Data for Chemoenzymatic and Stereoselective Syntheses

It is important to note that the specific conditions, such as solvent, temperature, and acyl donor (in the case of enzymatic resolutions), play a crucial role in the outcome of these reactions and must be carefully optimized for each specific substrate. The development of novel catalysts and enzymatic systems continues to expand the toolkit available to synthetic chemists for the efficient and highly selective production of chiral molecules like this compound.

Structure Function Relationships of Ipsenone in Biochemical Pathways

Substrate Specificity and Enzyme-Ipsenone Interactions

Ipsenone plays a role as an intermediate and a potential pheromone component in the biosynthesis of ipsenol (B191551) and ipsdienol (B1210497) in bark beetles of the genus Ips. researchgate.net The conversion between these compounds involves specific enzymes, primarily oxidoreductases.

One key enzyme involved in the metabolism of this compound is ipsdienol dehydrogenase (IDOLDH). nih.govnih.gov This enzyme, found in species like Ips pini, is a short-chain dehydrogenase that exhibits high substrate specificity. nih.govnih.gov IDOLDH can readily convert racemic ipsenol to this compound. nih.govnih.gov Furthermore, it stereospecifically reduces ketones, including this compound, to their corresponding alcohols. nih.govnih.gov Specifically, IDOLDH reduces this compound to (-)-ipsenol, and the (+)-enantiomer of ipsenol is not observed as a product in this reaction. nih.gov This high specificity for this compound and its related alcohols/ketones suggests that IDOLDH functions specifically within the pheromone biosynthetic pathway in these beetles. nih.gov

Studies using various substrate analogs have confirmed the high substrate specificity of IDOLDH for (-)-ipsdienol, ipsenol, this compound, and ipsdienone (B1237271). nih.gov This indicates that the enzyme's ability to discriminate substrates relies on the entire structure of these monoterpenoids rather than smaller regions. nih.gov

Another enzyme implicated in the conversion of ipsdienone to this compound is ipsdienone reductase (IDONER), identified in Ips confusus. unlv.edu This enzyme is a monoterpene carbon-carbon double bond reductase and is central to the pheromone production in this species. unlv.edu Functional characterization of recombinant IDONER has shown that it catalyzes the reduction of ipsdienone to form this compound. unlv.edu

The biosynthesis of this compound and related pheromones can occur through different pathways, including de novo synthesis via the mevalonate (B85504) pathway and potentially through the conversion of host tree monoterpenes like myrcene (B1677589). researchgate.netslu.seresearchgate.netusda.gov While the conversion of myrcene to ipsenol and ipsdienol has been demonstrated, the exact scheme and the role of intermediates like this compound in this specific conversion pathway from myrcene are still being investigated. researchgate.net However, the presence of this compound and its mass spectra have been reported in studies examining the relationship between host plant myrcene and pheromone production in Ips paraconfusus. researchgate.net

The specific activities of IDOLDH in catalyzing the oxidation of ipsenol to this compound and the reduction of this compound to ipsenol have been quantified in research. IDOLDH efficiently catalyzed the oxidation of racemic ipsenol to this compound with a specific activity of 196 ± 8 nmol·min⁻¹·mg⁻¹. nih.gov The reduction of this compound using NADPH as a coenzyme yielded (-)-ipsenol with a specific activity of 92 ± 7 nmol·min⁻¹·mg⁻¹. nih.gov These findings highlight the enzymatic steps involving this compound in the metabolic interconversion of ipsenol and ipsdienol. nih.gov

The high substrate specificity observed for enzymes like IDOLDH, which interact with this compound, is a crucial characteristic of pheromone-biosynthetic enzymes. nih.gov This narrow substrate range and high product specificity are thought to be a result of evolutionary pressure to produce the correct pheromone signal. nih.gov

Enzymatic Reactions Involving this compound

| Enzyme | Substrate(s) | Product(s) | Cofactor (if applicable) | Specific Activity (nmol·min⁻¹·mg⁻¹) | Reference |

| Ipsdienol Dehydrogenase (IDOLDH) | Ipsenol (racemic) | This compound | Not specified for oxidation | 196 ± 8 | nih.gov |

| Ipsdienol Dehydrogenase (IDOLDH) | This compound | (-)-Ipsenol | NADPH | 92 ± 7 | nih.gov |

| Ipsdienone Reductase (IDONER) | Ipsdienone | This compound | Not specified | Not quantified in source | unlv.edu |

The interaction of this compound with enzymes like IDOLDH and IDONER underscores its central position in the biochemical pathways leading to the production of bark beetle aggregation pheromones. The specificity of these enzymatic interactions is vital for determining the final composition and enantiomeric ratios of the pheromones produced by different Ips species. nih.gov

Future Research Trajectories and Unanswered Questions Regarding Ipsenone

Elucidating Remaining Uncharacterized Steps in Ipsenone Biosynthesis

The biosynthesis of this compound in Ips beetles is known to involve the mevalonate (B85504) pathway, leading to isoprenoid precursors. Studies have identified key enzymes involved in the conversion of mevalonate pathway intermediates to pheromone components, such as a bifunctional geranyl diphosphate (B83284) synthase/myrcene (B1677589) synthase and a cytochrome P450 that hydroxylates myrcene to ipsdienol (B1210497). researchgate.netslu.seresearchgate.net Ipsdienol and ipsenol (B191551) are synthesized in the anterior midgut tissue of Ips species. slu.senih.gov These monoterpenoid alcohols, along with their corresponding ketones, are metabolically linked. nih.gov

Specifically, ipsdienol dehydrogenase (IDOLDH) is known to interconvert ipsdienol and ipsdienone (B1237271), influencing the stereochemistry of ipsdienol. researchgate.netchemecol.org More recently, ipsdienone reductase (IDONER) has been identified and characterized in Ips confusus, catalyzing the reduction of ipsdienone to form this compound. nih.govtheses.cz This enzyme is a monoterpene double bond reductase. nih.gov

Despite these discoveries, there remain uncharacterized steps and enzymes in the complete biosynthetic pathway of this compound. Further research is needed to fully map the enzymatic cascade from primary metabolism to the final this compound molecule. This includes identifying all involved enzymes, understanding their reaction mechanisms, and determining the genes encoding them. Such research could involve advanced transcriptomics, proteomics, and functional genomics approaches, potentially utilizing techniques like comparative RNA-Seq analysis between pheromone-producing and non-producing tissues or individuals. nih.gov Elucidating these steps is crucial for a complete understanding of how this compound is produced and regulated in these beetles.

Potential for Genetic Modification in Pheromone Pathway Modulation

The increasing understanding of the genetic basis of pheromone biosynthesis in Ips species opens avenues for exploring genetic modification as a tool for modulating pheromone production. Research has shown that the expression of genes involved in the mevalonate pathway and subsequent pheromone synthesis is regulated and can differ between sexes and in response to feeding. researchgate.netslu.se For instance, male Ips pini show significantly higher basal levels of mevalonate pathway genes compared to females, and feeding further induces their expression. slu.se

The identification of specific enzymes like IDOLDH and IDONER, and the genes encoding them, provides potential targets for genetic manipulation. researchgate.netnih.govtheses.cz Modulating the expression or activity of these enzymes could potentially alter the quantity or enantiomeric blend of this compound produced by the beetles.

Furthermore, research in other systems, such as the production of lepidopteran sex pheromones in plants like Nicotiana benthamiana, has demonstrated the feasibility of using genetic engineering to reconstruct and control heterologous biosynthetic pathways. nih.gov While this research focuses on a different class of pheromones and organisms, it highlights the potential of synthetic biology approaches to manipulate pheromone production. Future research could explore applying similar genetic modification techniques to Ips beetles or symbiotic microorganisms associated with them, aiming to disrupt their chemical communication and aggregation behavior. This could involve techniques like RNA interference (RNAi) to silence key biosynthetic genes or the introduction of genes for enzymes that degrade this compound.

Broader Ecological and Evolutionary Implications of this compound Metabolism

The metabolism of this compound extends beyond its direct role as a pheromone component and has broader ecological and evolutionary implications. This compound, along with other bark beetle pheromones like ipsdienol and cis-verbenol, are monoterpenoids, and their biosynthesis can be linked to the detoxification of host tree monoterpenes. researchgate.netresearchgate.net The ability of bark beetles to metabolize host compounds is crucial for overcoming tree defenses.

The variation in pheromone composition, including the enantiomeric ratios of compounds like ipsdienol, can serve as a prezygotic mating isolation mechanism between different populations or species of Ips. researchgate.net This suggests that variations in the enzymes involved in pheromone biosynthesis, such as myrcene hydroxylases (e.g., CYP9T2 and CYP9T3 in Ips pini), can contribute to reproductive isolation and the evolutionary divergence of these beetles. researchgate.net

Further research is needed to fully understand the interplay between this compound metabolism, host plant interactions, and the evolutionary dynamics of Ips beetles. This includes investigating how the selection pressures from host tree defenses influence the evolution of pheromone biosynthetic pathways and how variations in these pathways impact beetle fitness, host range, and speciation. Studies could also explore the role of symbiotic microorganisms in this compound metabolism and the ecological and evolutionary consequences of these microbial associations. nih.govrsc.org Understanding these broader implications is essential for comprehending the complex chemical ecology of bark beetle systems.

Academic Exploration of this compound's Role in Integrated Pest Management Paradigms

This compound's function as an aggregation pheromone makes it a valuable tool in integrated pest management (IPM) strategies for controlling Ips bark beetles, which are significant forest pests. chemical-ecology.net Pheromones are used in various IPM tactics, including monitoring beetle populations, mass trapping, and disrupting mating or aggregation. usu.eduresearchoutreach.org

Academic research continues to explore and refine the use of this compound within IPM paradigms. This includes optimizing pheromone lure formulations and deployment strategies for maximum effectiveness in different forest types and under varying environmental conditions. Research also focuses on understanding how factors like beetle population density, host tree health, and the presence of other semiochemicals influence the response of beetles to this compound-based lures. usu.edu

Furthermore, academic studies are investigating the potential for combining this compound with other control methods, such as biological control agents or silvicultural practices, to develop more sustainable and effective IPM programs. researchoutreach.orgfrontiersin.org The goal is to minimize reliance on broad-spectrum insecticides and reduce the environmental impact of pest control efforts. usu.edufrontiersin.org Continued academic exploration is crucial for developing innovative and ecologically sound approaches to managing Ips beetle populations, leveraging the fundamental understanding of this compound's role in their chemical ecology.

Q & A

Q. What are the standard analytical methods for identifying and quantifying ipsenone in plant extracts?

Methodological Answer: this compound, a monoterpenoid found in Lippia javanica, is typically analyzed using gas chromatography-mass spectrometry (GC-MS) due to its volatile nature . For quantification, calibration curves with pure this compound standards are essential. Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural identity, particularly for distinguishing this compound from isomers like ipsdienone. Sample preparation should include hydrodistillation or solvent extraction followed by column chromatography to isolate volatile fractions.

Table 1: Common Analytical Techniques for this compound

| Technique | Purpose | Key Considerations |

|---|---|---|

| GC-MS | Quantification & identification | Column type (e.g., DB-5) affects resolution of terpenoids |

| NMR | Structural confirmation | Deuterated solvents (e.g., CDCl₃) required for purity |

| HPLC-DAD | Non-volatile derivative analysis | Derivatization may be needed for UV detection |

Q. How can researchers ensure reproducibility in this compound extraction protocols across different Lippia javanica populations?

Methodological Answer: Reproducibility requires strict control of variables such as plant collection time (e.g., seasonal variation impacts terpenoid content), drying methods (air-dried vs. oven-dried), and extraction solvents (e.g., hexane vs. ethanol) . Standardized protocols should include geographic metadata (e.g., GPS coordinates) and voucher specimen deposition in herbariums. Triplicate extractions and inter-lab validation studies are recommended to address chemotypic variability.

Advanced Research Questions

Q. How do chemotypic variations in Lippia javanica populations influence this compound’s reported bioactivity?

Methodological Answer: Chemotypes rich in this compound (e.g., 42–61% in Zimbabwean populations) may exhibit distinct bioactivities compared to carvone- or linalool-dominant chemotypes . To isolate this compound’s effects, researchers should:

- Compare bioassay results (e.g., antimicrobial, anti-inflammatory) across chemotypes using purified this compound vs. whole extracts.

- Employ multivariate statistical analysis (e.g., PCA) to correlate compound ratios with activity.

- Control for synergistic/antagonistic interactions by testing synthetic blends mimicking natural chemotypes.

Q. What methodological approaches resolve contradictions in this compound’s ecological role across studies?

Methodological Answer: Contradictory findings (e.g., this compound as an herbivore deterrent vs. attractant) may arise from environmental context or chemotype interactions. Researchers should:

- Conduct field experiments with controlled insect exposure across multiple chemotypes .

- Use metabolomic profiling to assess this compound’s interaction with co-occurring compounds (e.g., β-caryophyllene).

- Apply meta-analysis frameworks (e.g., PRISMA) to evaluate bias in existing literature, focusing on sampling bias and extraction methods .

Q. How can ecological drivers of this compound chemotype diversity be systematically investigated?

Methodological Answer: To assess factors like soil composition, altitude, or microbial symbionts:

- Perform transect studies across environmental gradients, paired with RNA-seq of plant tissues to link gene expression with this compound production .

- Use geographic information systems (GIS) to map chemotype distribution against abiotic variables.

- Apply machine learning models (e.g., random forest) to identify key predictors of chemotype dominance.

Data Analysis & Interpretation

Q. What statistical methods are appropriate for comparing this compound concentrations across heterogeneous datasets?

Methodological Answer: Address dataset variability (e.g., GC-MS peak area discrepancies) using:

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Chemotype misidentification | Cross-validate with NMR and reference libraries |

| Extraction solvent bias | Test multiple solvents (polar vs. non-polar) |

| Overlooking synergistic effects | Bioassay fractionation + combinatorial testing |

Ethical & Practical Considerations

Q. How can researchers ethically source Lippia javanica for this compound studies?

Methodological Answer: Follow Nagoya Protocol guidelines for access and benefit-sharing. Obtain prior informed consent from local communities for wild harvesting. Cultivate plants in controlled environments to reduce ecological impact and ensure chemotype consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。